3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
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Overview
Description
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is a chemical compound with the molecular formula C9H7F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core structure.
Thioacetamide: Contains the thioamide functional group.
Uniqueness
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is unique due to the combination of its trifluoromethyl-pyridine core and thioamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)6-2-1-4-14(8(6)15)5-3-7(13)16/h1-2,4H,3,5H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCPXKBKQVXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372604 |
Source
|
Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265314-18-9 |
Source
|
Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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